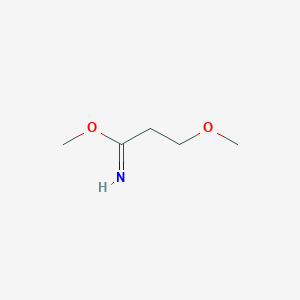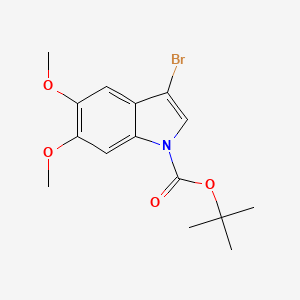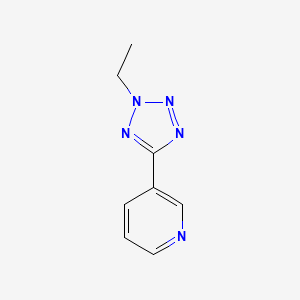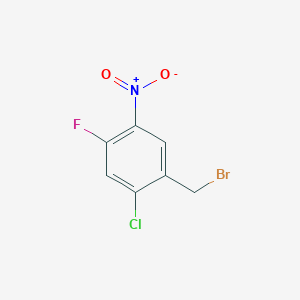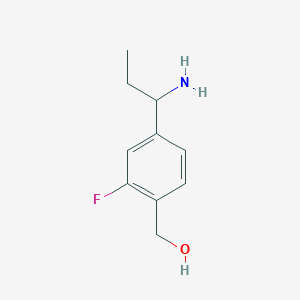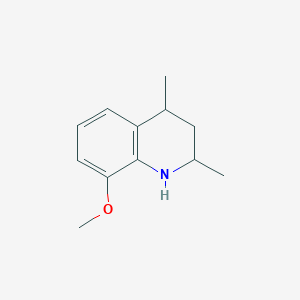
8-Methoxy-2,4-dimethyl-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methoxy-2,4-dimethyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-2,4-dimethyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of aniline derivatives with ketones, followed by cyclization using acidic or basic catalysts . The reaction conditions often require controlled temperatures and the presence of solvents like ethanol or toluene.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. Catalysts such as zeolites or metal complexes can be employed to enhance the reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 8-Methoxy-2,4-dimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, nucleophiles like amines and thiols.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
8-Methoxy-2,4-dimethyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 8-Methoxy-2,4-dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydroquinoline: Shares the tetrahydroquinoline core but lacks the methoxy and dimethyl substitutions.
8-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: Another methoxy-substituted heterocycle with a different ring structure.
Uniqueness: 8-Methoxy-2,4-dimethyl-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group and dimethyl substitutions can enhance its lipophilicity and potentially improve its interaction with biological targets .
Propiedades
Fórmula molecular |
C12H17NO |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
8-methoxy-2,4-dimethyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C12H17NO/c1-8-7-9(2)13-12-10(8)5-4-6-11(12)14-3/h4-6,8-9,13H,7H2,1-3H3 |
Clave InChI |
QHDHVVDIGYLEBX-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(NC2=C1C=CC=C2OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


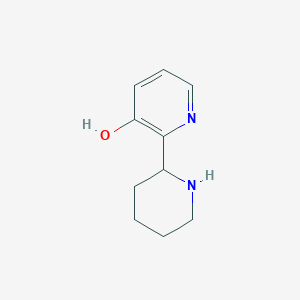

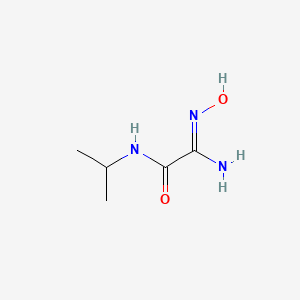
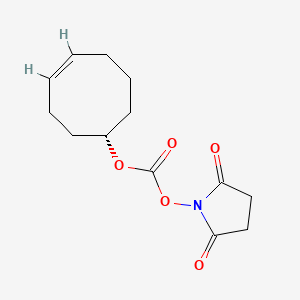
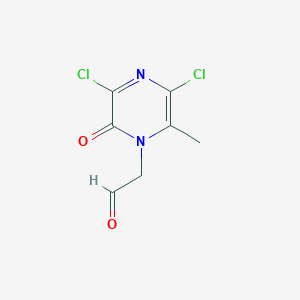

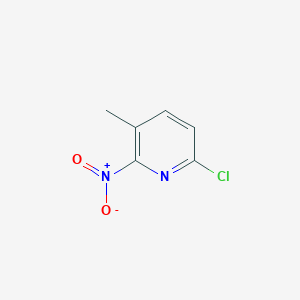
![4,9-Dibromo-4,9-dihydronaphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B15223762.png)

